molecular formula C54H83NaO23 B10789999 sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate

sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate

Cat. No.: B10789999
M. Wt: 1123.2 g/mol
InChI Key: OJTQULAMLNBGOY-MPAATTOTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium aescinate is a sodium salt derived from aescin, a natural mixture of triterpene saponins found in the seeds of the horse chestnut tree (Aesculus hippocastanum). This compound is known for its anti-inflammatory, antioxidant, and venotonic properties. It is widely used in the treatment of conditions such as chronic venous insufficiency, cerebral edema, and other inflammatory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aescinate is typically prepared from the dried seeds of the horse chestnut tree. The seeds are first ground into a fine powder and then extracted using an ethanol solution. The extract is subjected to chromatographic separation to isolate the active triterpene saponins. These saponins are then converted into their sodium salt form through a reaction with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of sodium aescinate involves high-pressure homogenization techniques to create solid lipid nanoparticles. This method ensures uniform particle size and distribution, enhancing the compound’s stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions: Sodium aescinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium aescinate has a wide range of scientific research applications:

Mechanism of Action

Sodium aescinate exerts its effects primarily by enhancing venous tone and reducing capillary permeability. It achieves this by inhibiting the activity of enzymes such as hyaluronidase and elastase. Additionally, it induces endothelial nitric oxide synthesis, making endothelial cells more permeable to calcium ions, and promotes the release of prostaglandin F2α .

Comparison with Similar Compounds

Uniqueness: Sodium aescinate is unique due to its enhanced solubility and bioavailability compared to its parent compound, aescin. This makes it more effective in clinical applications, particularly in the treatment of venous and inflammatory conditions .

Properties

Molecular Formula

C54H83NaO23

Molecular Weight

1123.2 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[[(1R,3S,4R,7R,8R,9S,12R,13R,17S,20S,21R,22S)-22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C54H84O23.Na/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47;/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67);/q;+1/p-1/t22?,23?,26-,27+,28+,29+,30+,31-,32+,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43+,46-,47-,48+,50-,51-,52+,53+,54-;/m0./s1

InChI Key

OJTQULAMLNBGOY-MPAATTOTSA-M

Isomeric SMILES

CC(C(C)OC(=O)C)C(=O)OC[C@@]12[C@H]3C[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)[C@@H]1CC([C@@H]([C@@H]2O)O3)(C)C)C.[Na+]

Canonical SMILES

CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)[O-])OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C.[Na+]

Origin of Product

United States

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